2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine
Overview
Description
2-(5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine (CMFEP) is an organic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound containing both a pyridine and a pyrazol ring, and is a derivative of the pyrazole class of compounds. CMFEP has been used in the synthesis of various organic compounds, and has also been used in a number of biochemical and physiological studies.
Scientific Research Applications
Synthesis and Structural Elucidation
Researchers have developed efficient methods for synthesizing novel pyridine and pyrazole derivatives, focusing on their structural elucidation through various analytical techniques. For instance, Bonacorso et al. (2015) describe the synthesis of novel 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl) pyridines, showcasing the application of these compounds in antioxidant and antimicrobial activities (Bonacorso et al., 2015). These efforts demonstrate the chemical versatility and potential utility of pyridine-pyrazole compounds in various fields.
Catalysis and Material Science
The role of pyridine-pyrazole derivatives in catalysis and material science is significant, offering insights into their potential applications in industry and research. Nyamato et al. (2014) explored unsymmetrical (pyrazolylmethyl)pyridine metal complexes as catalysts for ethylene oligomerization reactions, highlighting the influence of solvent and co-catalyst on product distribution (Nyamato et al., 2014). These findings contribute to the understanding of how pyridine-pyrazole derivatives can be employed to influence catalytic processes, offering pathways to more efficient and selective chemical reactions.
Photophysical Properties and Sensing
The study of photophysical properties and the development of sensors based on pyridine-pyrazole compounds are areas of active research. For example, Vetokhina et al. (2012) investigated the photoinduced tautomerization in 2-(1H-pyrazol-5-yl)pyridines, their dimers, and alcohol complexes, uncovering unique behaviors such as excited-state intramolecular proton transfer (ESIPT) and excited-state intermolecular double-proton transfer (ESDPT) (Vetokhina et al., 2012). These studies offer valuable insights into the fundamental understanding of molecular dynamics and the potential for developing new optical materials and sensors.
properties
IUPAC Name |
2-[5-(chloromethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN3/c12-8-9-7-11(15-16(9)6-4-13)10-3-1-2-5-14-10/h1-3,5,7H,4,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGALFLIHRIVNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)CCl)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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